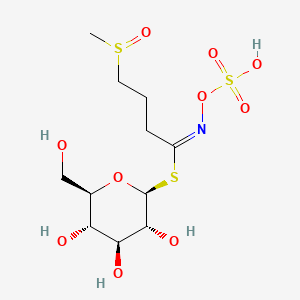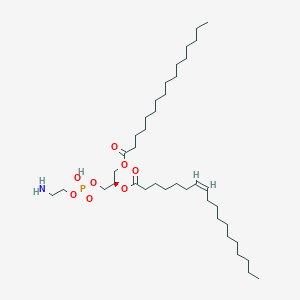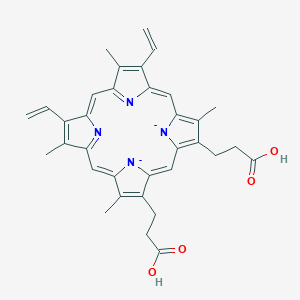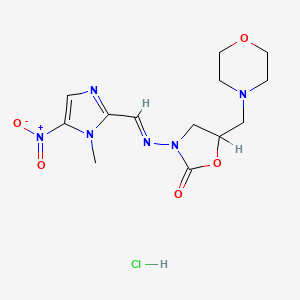
Glucoiberine
Vue d'ensemble
Description
beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfinyl)-N-(sulfooxy)butanimidate) is a natural product found in Brassica, Brassica macrocarpa, and other organisms with data available.
Applications De Recherche Scientifique
Activité Cytotoxique
La Glucoiberine, un type de glucosinolate (GSL), a été trouvée dans les fleurs, les feuilles, la tige et les racines de Brassica oleracea L. convar. acephala var. viridis (chou frisé) . Les produits de dégradation des GSL, obtenus par hydrodiffusion micro-ondes et gravité (MHG), ont démontré une activité cytotoxique contre la lignée cellulaire de cancer de la vessie humaine T24 et la lignée cellulaire de cancer du sein MDA-MB-231 . Ceci suggère que la this compound pourrait potentiellement être utilisée dans la recherche sur le traitement du cancer .
Ingrédient Alimentaire Fonctionnel
Les pousses de chou-rave, qui contiennent de la this compound, gagnent en popularité comme nouvel exemple d'aliment fonctionnel . La consommation de légumes Brassica, y compris ceux contenant de la this compound, peut réduire le risque de cancers gastro-intestinaux chez l'homme . De plus, l'activité anti-hyperglycémique, anti-inflammatoire et antioxydante du chou-rave a été rapportée dans des études in vivo .
Différenciation des Plantes
L'analyse des glucosinolates, y compris la this compound, peut fournir des preuves scientifiques permettant de différencier diverses espèces végétales . Cela peut être particulièrement utile en botanique et en agriculture, où l'identification précise des plantes est cruciale .
Aspects Antinutritifs
Bien que la this compound et d'autres glucosinolates aient des aspects bénéfiques pour la santé, ils peuvent également avoir des effets antinutritifs . Une consommation élevée et prolongée de produits Brassica peut avoir un impact négatif possible sur la fonction thyroïdienne . Cela souligne l'importance de l'équilibre et de la modération dans l'apport alimentaire .
Recherche Pharmaceutique
Compte tenu de ses avantages potentiels pour la santé et de son activité cytotoxique, la this compound pourrait être un candidat prometteur pour la recherche pharmaceutique. Ses applications potentielles pourraient inclure le développement de nouveaux médicaments ou stratégies thérapeutiques, en particulier en relation avec le cancer et les maladies gastro-intestinales .
Industrie Cosmétique
En raison de ses propriétés antioxydantes, la this compound pourrait potentiellement être utilisée dans l'industrie cosmétique. Les antioxydants sont couramment utilisés dans les produits de soin de la peau pour protéger la peau des dommages causés par les radicaux libres .
Mécanisme D'action
Target of Action
It’s known that glucoiberin belongs to the glucosinolates, a class of secondary metabolites found in brassica crops . These compounds have been widely studied for their beneficial and prejudicial biological effects on human and animal nutrition .
Mode of Action
Glucosinolates, the class of compounds to which glucoiberin belongs, are known to have a significant impact on human health, including anti-inflammatory and anti-cancer effects . These effects are mediated through enzymatic reactions catalyzed by myrosinase enzyme .
Biochemical Pathways
Glucoiberin, as a glucosinolate, is involved in several biochemical pathways. The biosynthetic pathways of glucosinolates consist of different steps: the chain-elongation of amino acid precursors and the aliphatic/aromatic groups and the conversion of the oxime into the glucosinolate structure .
Pharmacokinetics
It’s known that the bioavailability of glucosinolates and their bioactive hydrolysis products depends on both genetics and the environment, including crop management practices, harvest and storage, processing, and meal preparation .
Result of Action
Glucosinolates and their derivatives have been found to regulate cancer cell development by regulating target enzymes, controlling apoptosis, and blocking the cell cycle .
Action Environment
It’s known that the environment and processing mechanisms can affect the content of glucosinolate concentration in brassica vegetables .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfinyl-N-sulfooxybutanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYYADMVYQURSX-WWFIZPDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-88-1 | |
| Record name | Glucoiberin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 144 °C | |
| Record name | Glucoiberin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)

![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241042.png)
